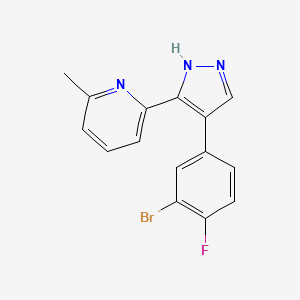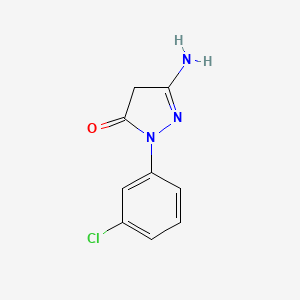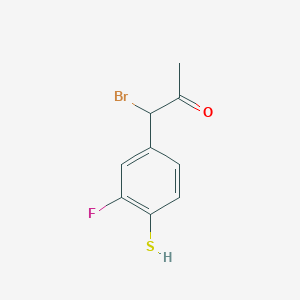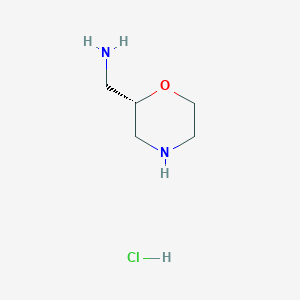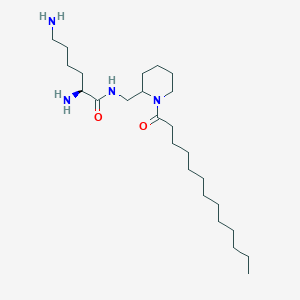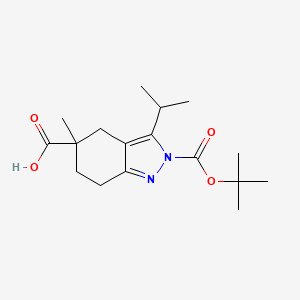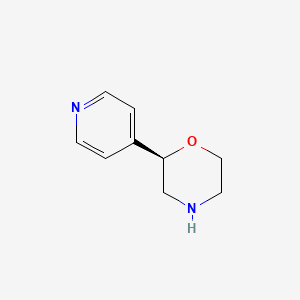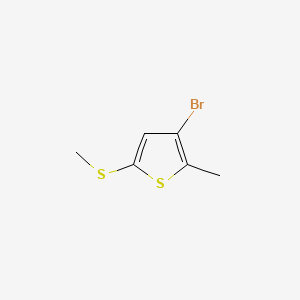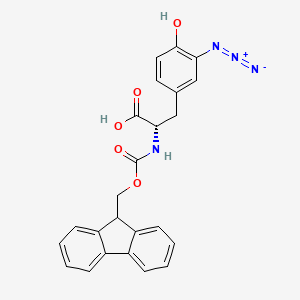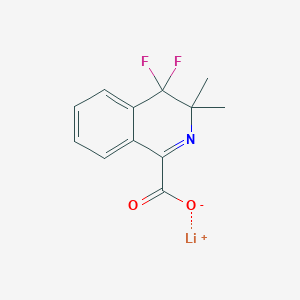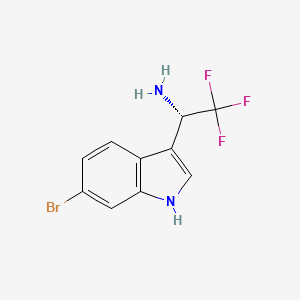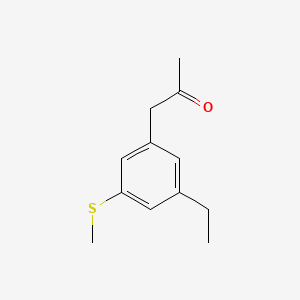
1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16OS. It is a derivative of phenylpropanone, featuring an ethyl group and a methylthio group attached to the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one typically involves the alkylation of a phenylpropanone derivative. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylthiolate, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanone derivatives.
Applications De Recherche Scientifique
1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the methylthio group can influence its binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethyl-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(3-Methyl-5-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Ethyl-5-(methylthio)phenyl)butan-2-one: Similar structure but with a butanone group instead of propanone.
Uniqueness
1-(3-Ethyl-5-(methylthio)phenyl)propan-2-one is unique due to the specific combination of the ethyl and methylthio groups on the phenyl ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-(3-ethyl-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16OS/c1-4-10-6-11(5-9(2)13)8-12(7-10)14-3/h6-8H,4-5H2,1-3H3 |
Clé InChI |
KBUOJLSZUXQWOK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)SC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



